Enantiomeric Configuration Determines Drug Substance vs. Impurity Classification in IDH1 Inhibitor Synthesis
The (S)-enantiomer (CAS 1213342-62-1) is explicitly classified and commercialized as Olutasidenib Impurity 7, a reference standard for analytical method validation of the mIDH1 inhibitor drug substance Olutasidenib [1]. In contrast, the (R)-enantiomer hydrochloride is employed as the productive synthetic intermediate (Intermediate II-2) for multiple patent-exemplified mIDH1 inhibitor series [2]. The drug substance patent claims specify an enantiomeric purity requirement of at least 98% e.e., determined by chiral HPLC [3].
| Evidence Dimension | Stereochemical identity and intended use |
|---|---|
| Target Compound Data | (R)-enantiomer hydrochloride (CAS 1887009-51-9); utilized as synthetic building block Intermediate II-2 in IDH1 inhibitor patents [2] |
| Comparator Or Baseline | (S)-enantiomer (CAS 1213342-62-1); classified as Olutasidenib Impurity 7, used as analytical reference standard [1] |
| Quantified Difference | Categorical difference: synthetic intermediate vs. process impurity; drug substance requires ≥98% e.e. of the correct enantiomer [3] |
| Conditions | Regulatory and synthetic context for mIDH1 inhibitor drug substance (Olutasidenib/FT-2102) as defined in US Patent 10,414,752 B2 [3] |
Why This Matters
Procuring the incorrect enantiomer would result in an impurity standard rather than a viable synthesis intermediate, directly impacting API quality and regulatory compliance.
- [1] SynZeal Research Pvt. Ltd. Olutasidenib Impurity 7, CAS 1213342-62-1. Product Page. View Source
- [2] Forma Therapeutics, Inc. Quinolinone pyrimidines compositions as mutant-isocitrate dehydrogenase inhibitors. US Patent 9,815,817 B2, 2017. Example 2, Intermediate II-2. View Source
- [3] Lin J et al. Pyridin-2(1H)-one quinolinone derivatives as mutant-isocitrate dehydrogenase inhibitors. US Patent 10,414,752 B2, 2019. Claim 1. View Source
